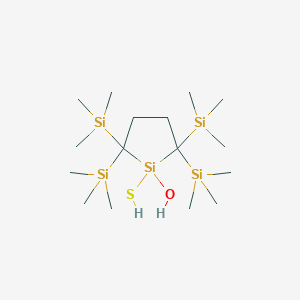
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol is a unique organosilicon compound characterized by the presence of both sulfanyl and hydroxyl functional groups attached to a silolan ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol typically involves the following steps:
Formation of the Silolan Ring: The initial step involves the formation of the silolan ring through a cyclization reaction. This can be achieved by reacting a suitable silane precursor with a cyclizing agent under controlled conditions.
Introduction of Trimethylsilyl Groups: The next step involves the introduction of trimethylsilyl groups to the silolan ring. This is typically done using trimethylsilyl chloride in the presence of a base such as triethylamine.
Addition of Sulfanyl and Hydroxyl Groups: The final step involves the addition of sulfanyl and hydroxyl groups to the silolan ring. This can be achieved through a nucleophilic substitution reaction using a suitable thiol and hydroxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The sulfanyl and hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of advanced materials such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound can affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol can be compared with other similar organosilicon compounds:
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,5,5-Tetrakis(trimethylsilyl)silolan-1-ol: Lacks the sulfanyl group, reducing its potential for oxidation and substitution reactions.
1-Hydroxy-2,2,5,5-tetrakis(trimethylsilyl)silolan: Similar to the compound but with different reactivity due to the absence of the sulfanyl group.
Eigenschaften
CAS-Nummer |
921755-59-1 |
|---|---|
Molekularformel |
C16H42OSSi5 |
Molekulargewicht |
423.0 g/mol |
IUPAC-Name |
[1-hydroxy-1-sulfanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane |
InChI |
InChI=1S/C16H42OSSi5/c1-19(2,3)15(20(4,5)6)13-14-16(21(7,8)9,22(10,11)12)23(15,17)18/h17-18H,13-14H2,1-12H3 |
InChI-Schlüssel |
NEJQTPUXVHVHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CCC([Si]1(O)S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


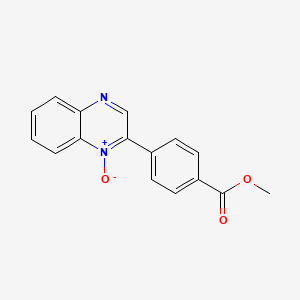
![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)
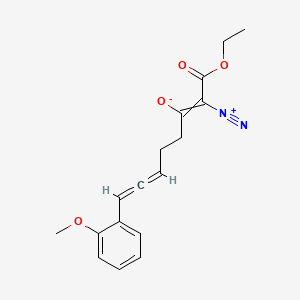


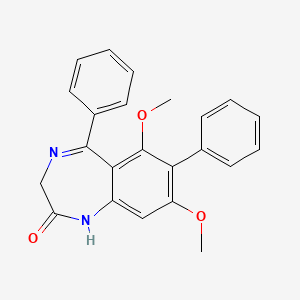
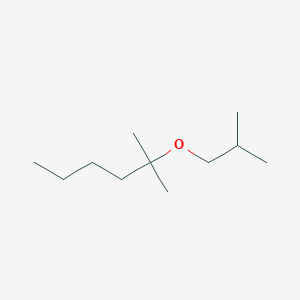
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

silane](/img/structure/B14187046.png)

